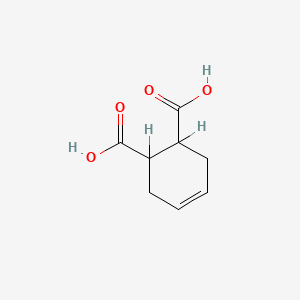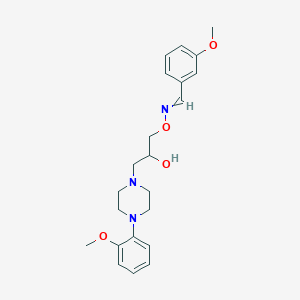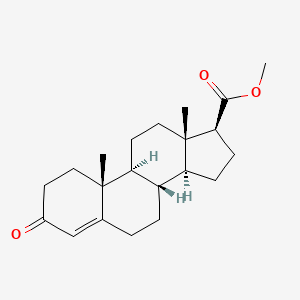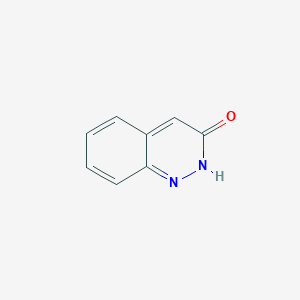
Cinnolin-3(2H)-ona
Descripción general
Descripción
Cinnolin-3(2H)-one is a chemical compound that has been studied for various applications . It is used in laboratory chemicals for scientific research and development .
Synthesis Analysis
The synthesis of Cinnolin-3(2H)-one involves the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine . This reaction yields 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones . Another method involves the Rh(III)-catalyzed direct coupling of azobenzenes with α-diazo esters .Molecular Structure Analysis
The molecular structure of Cinnolin-3(2H)-one derivatives can be determined using IR, 1H NMR, and 13C NMR spectroscopy . For example, 2-(12-{3-imino-2H,3H-benzo[h]cinnolin-2-yl}dodecyl)-2H,3H-benzo[h]cinnolin-3-imine contains a total of 82 atoms; 40 Hydrogen atoms, 36 Carbon atoms, and 6 Nitrogen atoms .Aplicaciones Científicas De Investigación
Actividad Antiinflamatoria
Se ha demostrado que los derivados de cinnolin-3(2H)-ona exhiben potentes propiedades antiinflamatorias. Esto es particularmente cierto para los compuestos sustituidos con halógeno, como aquellos con un grupo cloro, que han demostrado una actividad significativa en la reducción de la inflamación .
Propiedades Antibacterianas
La actividad antibacteriana de los derivados de this compound es otra área clave de investigación. Estos compuestos han sido efectivos contra varias cepas bacterianas, lo que los convierte en posibles candidatos para el desarrollo de nuevos agentes antibacterianos .
Aplicaciones Antifúngicas
Similar a sus propiedades antibacterianas, los derivados de this compound también muestran promesa en aplicaciones antifúngicas. Su capacidad para inhibir el crecimiento de hongos podría conducir a nuevos tratamientos para infecciones fúngicas .
Actividades Antitumoral y Antileucémica
La investigación ha indicado que los derivados de this compound pueden tener efectos antitumorales y antileucémicos. Esto abre posibilidades para que estos compuestos se utilicen en la terapia contra el cáncer, particularmente en la focalización de células leucémicas .
Actividad del SNC
La actividad del sistema nervioso central (SNC) de los derivados de this compound es un campo de interés debido a sus posibles aplicaciones terapéuticas en trastornos neurológicos. Pueden influir en los sistemas de neurotransmisores o proporcionar neuroprotección .
Mecanismo De Acción
Mode of Action
Cinnolin-3(2H)-one is synthesized through the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine . This reaction results in the formation of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones .
Biochemical Pathways
The synthesis of cinnolin-3(2h)-one involves the construction of a pyridazine ring , which may suggest its involvement in biochemical pathways related to pyridazine derivatives.
Result of Action
The synthesis of cinnolin-3(2h)-one results in the formation of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2h-pyrido-[4,3,2-de]cinnolin-3-ones , suggesting that these compounds may be involved in its molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
It is known that Cinnolin-3(2H)-one can be synthesized from 2-nitrobenzyl alcohol and benzylamine
Molecular Mechanism
It is believed that Cinnolin-3(2H)-one may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2H-cinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-5-6-3-1-2-4-7(6)9-10-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUGAWWYKSOLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284040 | |
| Record name | Cinnolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31777-46-5 | |
| Record name | 31777-46-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinnolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydrocinnolin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


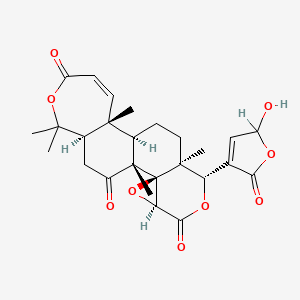
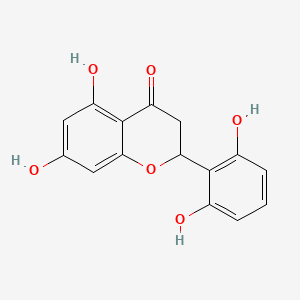
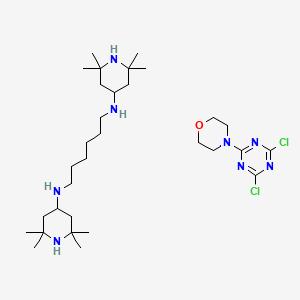
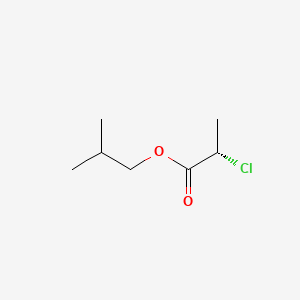
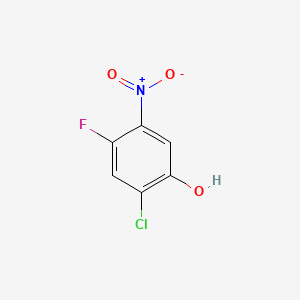
![2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]](/img/structure/B1583478.png)

